molecular formula C20H22BrClN2O B016792 Chlorocitalopram, Hydrobromide CAS No. 64169-58-0

Chlorocitalopram, Hydrobromide

Cat. No. B016792
CAS RN: 64169-58-0
M. Wt: 421.8 g/mol
InChI Key: UPXZASLAWCVOQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Chlorocitalopram Hydrobromide often involves specific reactions that enable the introduction of halogen atoms into organic frameworks. For instance, the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides through the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions is a relevant example. This process highlights the strategies employed to incorporate bromine atoms into organic molecules, potentially applicable to the synthesis of Chlorocitalopram Hydrobromide (Reddy & Prabhakaran, 2011).

Molecular Structure Analysis

Understanding the molecular structure of compounds like Chlorocitalopram Hydrobromide is crucial for predicting their behavior and interactions. Studies on compounds such as L-tryptophan hydrochloride and hydrobromide provide insights into how halogen atoms affect molecular structure. These compounds crystallize in specific space groups, with detailed cell dimensions reported, offering a glimpse into the structural configurations that Chlorocitalopram Hydrobromide might exhibit (Takigawa et al., 1966).

Chemical Reactions and Properties

Chlorocitalopram Hydrobromide's chemical reactivity can be inferred from studies on related halogenated compounds. The selective reaction of 1-p-chlorophenyl-4,4-dimethyl-5-diethylamino-1-penten-3-one hydrobromide with thiols, showing specificity towards protein and small molecular weight thiols, sheds light on the types of chemical interactions that Chlorocitalopram Hydrobromide might undergo (Mutus et al., 1989).

Physical Properties Analysis

The physical properties of halogenated compounds provide valuable information for understanding Chlorocitalopram Hydrobromide. The crystal and molecular structure analyses of compounds like γ-guanidinobutyric acid hydrochloride and hydrobromide reveal their crystallization behavior and structural details, which are essential for predicting the solubility, melting point, and other physical properties of Chlorocitalopram Hydrobromide (Maeda et al., 1972).

Chemical Properties Analysis

The chemical properties of Chlorocitalopram Hydrobromide can be anticipated by examining the behavior of similar compounds. For example, the reactivity of pyridinium hydrobromide perbromide as a catalyst in the aziridination of olefins using Chloramine-T illustrates the potential catalytic applications and reactivity patterns that Chlorocitalopram Hydrobromide might exhibit, highlighting its utility in synthetic chemistry (Ali et al., 1999).

Scientific Research Applications

  • Sleep Patterns and Neurological Effects :

    • A study by Sagalés, Erill, and Domino (1969) explored the effects of drugs including scopolamine hydrobromide on sleep patterns. They found that scopolamine hydrobromide significantly retarded the onset of stage REM sleep and decreased the total amount of REM sleep (Sagalés, Erill, & Domino, 1969).
  • Potential in Treating COVID-19 :

    • Chloroquine and hydroxychloroquine, which share some chemical similarities with Chlorocitalopram Hydrobromide, have been investigated for their potential in treating COVID-19. Studies have explored their effectiveness and mechanisms in combating the virus, although the results and methodologies have been varied (Touret & de Lamballerie, 2020); (Gautret et al., 2020).
  • Anti-Allergic and Antihistaminic Properties :

    • Research on hydrobromide compounds, similar in structure to Chlorocitalopram Hydrobromide, has shown significant anti-allergic and antihistaminic properties. These findings suggest the potential for developing effective anti-allergic medicines using these compounds (Koshova et al., 2016).
  • Ototoxicity and Auditory System Effects :

    • Studies have also investigated the ototoxic effects of chloroquine and hydroxychloroquine, finding that these drugs can cause cochlear damage and affect the peripheral auditory system. This highlights a potential area of concern for drugs with similar properties (Fernandes et al., 2022).
  • Antimalarial Drugs in Oncology :

    • Chloroquine and hydroxychloroquine, related to Chlorocitalopram Hydrobromide, have been examined for their potential use in oncology. These drugs have been found to sensitize tumor cells to various drugs, enhancing therapeutic activity, and affecting cancer cells and the tumor microenvironment (Verbaanderd et al., 2017).

Future Directions

Citalopram, a compound closely related to Chlorocitalopram Hydrobromide, is primarily used for treating depression in adults . It has also been used off-label to treat various diseases, including but not limited to sexual dysfunction, ethanol abuse, psychiatric conditions such as obsessive-compulsive disorder (OCD), Social anxiety disorder, and panic disorder, and diabetic neuropathy . Future research may explore additional uses and potential improvements in the synthesis and application of Chlorocitalopram Hydrobromide.

properties

IUPAC Name

1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXZASLAWCVOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494822
Record name 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorocitalopram, Hydrobromide

CAS RN

64169-58-0
Record name 5-Isobenzofurancarbonitrile, 1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64169-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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